molecular formula C16H24B2O12 B1585700 Bis(diethyl-D-tartrate glycolato)diboron CAS No. 312693-46-2

Bis(diethyl-D-tartrate glycolato)diboron

Cat. No.: B1585700
CAS No.: 312693-46-2
M. Wt: 430 g/mol
InChI Key: LJOXKUBPSYCAFX-BJDJZHNGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(diethyl-D-tartrate glycolato)diboron typically involves the reaction of diethyl-D-tartrate with boron-containing reagents under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform, at a temperature range of 40-47°C . The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(diethyl-D-tartrate glycolato)diboron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like chloroform and ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include boronic acids, esters, and other boron-containing compounds.

Scientific Research Applications

Bis(diethyl-D-tartrate glycolato)diboron has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(diethyl-D-tartrate glycolato)diboron involves its interaction with molecular targets through its boron atoms. These interactions can influence various biochemical pathways and processes. The compound’s chiral nature allows it to selectively interact with specific enzymes and receptors, making it valuable in stereoselective synthesis and research .

Comparison with Similar Compounds

Similar Compounds

    Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Bis(neopentyl glycolato)diboron: Similar in structure but with different glycolato ligands, used in various chemical reactions.

Uniqueness

Bis(diethyl-D-tartrate glycolato)diboron is unique due to its chiral properties and specific reactivity. Its ability to participate in stereoselective reactions makes it particularly valuable in the synthesis of chiral compounds and in research applications where chirality is crucial .

Properties

IUPAC Name

diethyl (4S,5S)-2-[(4S,5S)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOXKUBPSYCAFX-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]([C@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@@H]([C@H](O2)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24B2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373496
Record name Bis(diethyl-D-tartrate glycolato)diboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-46-2
Record name Bis(diethyl-D-tartrate glycolato)diboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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